罗丹明,3-(对乙氧苯基)-

描述

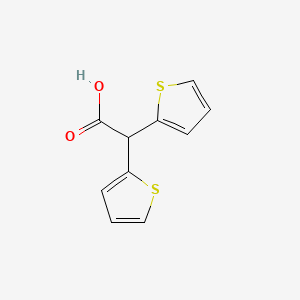

Rhodanine and its derivatives are a class of organic compounds that have garnered interest due to their diverse applications in various fields such as biochemistry, medicinal chemistry, photochemistry, coordination chemistry, and industry. The core structure of rhodanine is a 2-thio-4-oxothiazolidine ring, which can be modified at the 3-position to introduce various substituents, enhancing its chemical properties and potential uses .

Synthesis Analysis

The synthesis of rhodanine derivatives often involves condensation reactions. For instance, the condensation of rhodanine with aromatic dialdehydes has been explored, leading to the formation of a variety of 5-arylidene-rhodanines. These compounds are synthesized by introducing electrophilic substituents into the aromatic ring, which can significantly alter the compound's reactivity and potential applications . Additionally, novel pyrazoles functionalized with phenylalanine-derived rhodanine derivatives have been synthesized, demonstrating the versatility of rhodanine in creating compounds with significant antibacterial activity .

Molecular Structure Analysis

The molecular structure of rhodanine derivatives has been studied using various spectroscopic techniques. For example, the molecular structures of rhodium complexes containing pyrazole ligands with alkoxy- or aryloxyphenyl substituents have been investigated using IR and NMR spectroscopies. These studies have revealed insights into the steric characteristics of the ligands and the presence of dynamic processes in the complexes . Furthermore, the crystal structures of two rhodanine derivatives, 3-amino rhodanine and 3-methyl rhodanine, have been determined at low temperatures, providing detailed information on the geometry of the rhodanine ring .

Chemical Reactions Analysis

Rhodanine derivatives participate in various chemical reactions, which can be utilized for analytical and synthetic purposes. For instance, a new fluorescence reagent based on a rhodanine derivative has been synthesized, which can react with trace bismuth (III) to form a chelate, reducing fluorescence intensity and allowing for the spectrophotometric determination of bismuth . Additionally, rhodanine reacts with formaldehyde to form hydroxymethylated derivatives, which can further undergo reactions to yield complex molecules such as thioxo-spiro derivatives and dioxane carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhodanine derivatives are influenced by the substituents attached to the rhodanine ring. For example, the design and synthesis of π-deficient cross-conjugated T-shaped push-pull molecules consisting of 3-ethyl rhodanine have been described. These molecules exhibit significant non-linear optical properties and thermal stability, which are attributed to the efficient intra-molecular charge transfer processes . Additionally, the synthesis and properties of aromatic derivatives of rhodanine have been studied, with some derivatives forming stable complexes with metallic ions, which are useful for spectrophotometric measurements .

科学研究应用

基于罗丹明的药物发现中的化合物

罗丹明基化合物因其广泛的生物活性而受到认可。尽管具有潜力,但由于它们倾向于非特异性地与蛋白质相互作用并干扰检测,因此它们通常被认为是泛检测干扰化合物 (PAINS) 和筛选活动中的频繁命中者。然而,最近的研究重点关注了它们的合成、在化合物库中的出现以及非特异性靶标调节的可能机制。批判性的观点表明,考虑到选择性、不寻常的构效关系图谱和安全性方面的挑战,罗丹明化合物的生物活性应得到仔细评估 (Tomašič & Peterlin Mašič, 2012).

抗癌特性

罗丹明衍生物表现出广泛的生物活性,包括显着的抗癌特性。这篇综述重点介绍了罗丹明的抗癌特性,讨论了罗丹明衍生物的构效关系 (SAR) 及其分子靶标。它强调了在罗丹明衍生物或相关杂环化合物中设计新的、有效的具有抗癌能力的小分子的潜力 (Szczepański, Tuszewska, & Trotsko, 2022).

分子成像中的荧光团

由于罗丹明基荧光团在分子成像中具有使用廉价设备进行实时检测的潜力,因此已对其在癌症诊断中的应用进行了研究。然而,对它们毒性的担忧需要在临床应用之前进行彻底调查。这篇关于广泛使用的荧光团(包括罗丹明衍生物)的毒性的文献综述表明,虽然它们可能有毒,但分子成像中使用的剂量通常远低于引起不良反应的剂量,表明它们在临床诊断中应用的前景广阔但需要谨慎 (Alford 等人,2009).

安全和危害

Rhodanine is classified as having acute toxicity - Category 4, Oral, and causes serious eye damage, Category 1 . It is harmful if swallowed and causes serious eye damage . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities . They have been found to have significant activity against various vancomycin-resistant and methicillin-resistant Staphylococcus aureus strains . These findings suggest that certain rhodanine compounds may have potential use for the treatment of several multidrug-resistant Gram-positive bacterial infections .

属性

IUPAC Name |

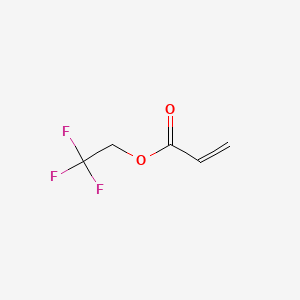

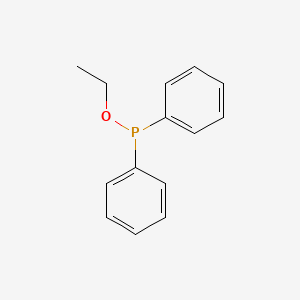

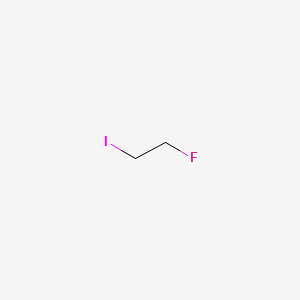

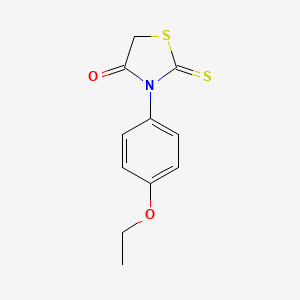

3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDUMUCIBCSUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178106 | |

| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Rhodanine, 3-(p-ethoxyphenyl)- | |

CAS RN |

23517-71-7 | |

| Record name | 3-(p-Ethoxyphenyl)-rhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(P-ETHOXYPHENYL)-RHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H706SW97GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。